molecular formula C9H13F2NO2 B8017790 Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate

Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate

Cat. No.: B8017790
M. Wt: 205.20 g/mol
InChI Key: UMEWESQQNZDPMM-UHFFFAOYSA-N
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Description

Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H13F2NO2 and a molecular weight of 205.2018264. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . These methods are designed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylidene derivatives, while reduction may produce more saturated azetidine compounds .

Scientific Research Applications

Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(trifluoromethylidene)azetidine-1-carboxylate
  • Tert-butyl 3-(chloromethylidene)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate is unique due to the presence of the difluoromethylidene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in azetidine derivatives .

Properties

IUPAC Name

tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEWESQQNZDPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(F)F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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